Nor-acetildenafil-d8
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Overview
Description
Nor-acetildenafil-d8 is a deuterated analog of Nor-acetildenafil, a synthetic compound belonging to the class of phosphodiesterase inhibitors. It is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The molecular formula of this compound is C24H24D8N6O3, and it has a molecular weight of 460.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nor-acetildenafil-d8 involves the incorporation of deuterium atoms into the Nor-acetildenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Nor-acetildenafil-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Nor-acetildenafil-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Nor-acetildenafil-d8 exerts its effects by inhibiting phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes relaxation of smooth muscle cells and vasodilation. The molecular targets and pathways involved include the cGMP signaling pathway and the nitric oxide (NO) signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Acetildenafil: A non-deuterated analog of Nor-acetildenafil-d8 with similar pharmacological properties.
Vardenafil: A phosphodiesterase inhibitor similar to sildenafil, used to treat erectile dysfunction.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications. This makes it particularly valuable in studies requiring high accuracy and sensitivity .
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXWKCHSPVXQB-BGKXKQMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676074 |
Source
|
Record name | 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185117-07-0 |
Source
|
Record name | 5-(2-Ethoxy-5-{[4-methyl(~2~H_8_)piperazin-1-yl]acetyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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